benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a hydroxymethyl group and a fluorine atom at the 3-position of the pyrrolidine ring, with an R-configuration. The benzyl carboxylate moiety serves as a protective group, enabling selective deprotection for downstream applications in medicinal chemistry . This compound is synthesized via stereocontrolled methods, including chiral supercritical fluid chromatography (SFC), achieving high enantiomeric excess (e.g., 99.8% e.e.) . Its structural features make it a valuable intermediate for drug discovery, particularly in modulating enzyme targets or receptor interactions.
Properties
IUPAC Name |
benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@]1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine.
Esterification: The hydroxyl group of the pyrrolidine derivative is esterified with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily investigated for its role as a building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity.
Case Study: Synthesis of Antiviral Agents
Research has indicated that derivatives of this compound can exhibit antiviral properties. For instance, modifications of the pyrrolidine ring have been explored to create compounds that inhibit viral replication, particularly in the context of emerging viral infections.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis due to its functional groups, which can undergo various chemical reactions.
Applications in Synthesis
- Asymmetric Synthesis : The chiral center in this compound allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
- Carbon-Nitrogen Bond Formation : The compound can be used to form carbon-nitrogen bonds, facilitating the synthesis of complex amines.
The compound's unique properties make it a candidate for developing new therapeutic agents. Its ability to modify biological activity through structural changes is particularly valuable.
Case Study: Development of Neurological Agents
Studies have shown that derivatives of this compound may have potential as neurological agents, targeting conditions such as depression and anxiety. The fluorine atom's presence enhances metabolic stability and bioavailability.
Research and Development
This compound is also utilized in academic research settings for various exploratory studies.
Research Applications
- Mechanistic Studies : Understanding reaction mechanisms involving this compound can lead to new synthetic pathways.
- Biological Activity Screening : Its derivatives are screened for various biological activities, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the pyrrolidine ring can provide structural rigidity and influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
Benzyl (3R,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Substituents: Fluoro at C3, hydroxymethyl at C4.
- Stereochemistry: R configuration at C3, S at C4.
- Properties: Increased hydrophilicity due to hydroxymethyl at C4; positional isomerism alters conformational flexibility compared to the target compound .
Benzyl (2R,3R)-2-(2-Fluoropyridin-4-yl)-3-(thiophen-2-yl)pyrrolidine-1-carboxylate (41)
- Substituents: Fluoropyridinyl at C2, thiophenyl at C3.
- Properties: Enhanced aromatic interactions due to pyridine and thiophene groups; higher lipophilicity compared to the target compound .
Benzyl cis-3-Amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Substituents: Amino at C3, hydroxymethyl at C4.
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-(Ureido)methyl-pyrrolidine-3-carboxylic Acid
- Substituents: Benzodioxolyl at C4, urea moiety at C3.
- Properties: Carboxylic acid enhances polarity; urea group facilitates hydrogen bonding, contrasting with the ester-protected carboxylate in the target compound .
Functional Group Impact :
- Fluoro vs. Amino: Fluorine’s electron-withdrawing nature reduces basicity and enhances metabolic stability compared to amino groups .
- Hydroxymethyl vs.
Table 1: Comparative Data
*LogP values estimated via computational modeling.
Biological Activity
Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1893340-48-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H16FNO3
- Molecular Weight : 253.27 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a fluorine atom, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its structural features that enhance its interaction with biological targets. The fluorinated moiety is known to increase lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of compounds.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .
- Receptor Modulation : The presence of the hydroxymethyl group may enhance binding affinity to specific receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Potential : As a DPP-IV inhibitor, it may help regulate blood sugar levels by prolonging the action of incretin hormones.
- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that fluorinated pyrrolidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells.
Case Studies
- DPP-IV Inhibition :
- Neuroprotective Studies :
Data Table: Summary of Biological Activities
Q & A
Q. How is this compound utilized as a building block in peptidomimetic design?
- Methodological Answer : The pyrrolidine scaffold mimics proline in peptides, enhancing rigidity and bioavailability. Strategic modifications (e.g., fluorination for metabolic stability, hydroxymethyl for H-bonding) are guided by SPPS (solid-phase peptide synthesis) and structural biology (X-ray co-crystallography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
